molecular formula C8H18Cl2N2OS B2507436 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride CAS No. 2503207-61-0

2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride

Cat. No.: B2507436
CAS No.: 2503207-61-0
M. Wt: 261.21
InChI Key: MYJPCUWKWKMZQE-UHFFFAOYSA-N
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Description

2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom in a lambda6 oxidation state, an imino group, and a spiro linkage between a thiazolidine and an azaspirodecane ring system. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a thiazolidine derivative with an azaspirodecane precursor under oxidative conditions. The reaction conditions often require the use of oxidizing agents such as hydrogen peroxide or peracids to achieve the desired oxidation state of the sulfur atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to higher oxidation states of sulfur.

    Reduction: Reduction reactions can convert the sulfur atom back to a lower oxidation state.

    Substitution: Nucleophilic substitution reactions can occur at the imino group or the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imino group and the spirocyclic structure allow the compound to bind to active sites or allosteric sites on proteins, modulating their activity. The sulfur atom in the lambda6 oxidation state can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-one: Lacks the oxide group, resulting in different reactivity and properties.

    2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-thiol: Contains a thiol group instead of an oxide, leading to distinct chemical behavior.

    2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-sulfone: Features a sulfone group, which significantly alters its chemical and biological properties.

Uniqueness

2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-imino-2λ6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.2ClH/c9-12(11)6-3-8(7-12)1-4-10-5-2-8;;/h9-10H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJPCUWKWKMZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS(=N)(=O)C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503207-61-0
Record name 2-imino-2lambda6-thia-8-azaspiro[4.5]decan-2-one dihydrochloride
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